molecular formula C15H17FN2O2S B2504340 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea CAS No. 1797716-35-8

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2504340
CAS No.: 1797716-35-8
M. Wt: 308.37
InChI Key: FQSKHXJKMBPHCY-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique combination of fluorophenyl, methoxypropyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-fluorophenyl isocyanate with 2-methoxypropylamine and thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxypropyl and thiophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-15(20-2,11-6-3-4-7-12(11)16)10-17-14(19)18-13-8-5-9-21-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSKHXJKMBPHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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